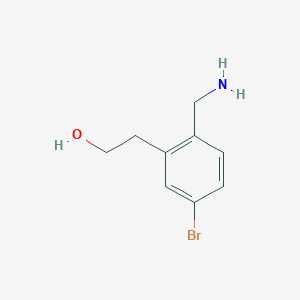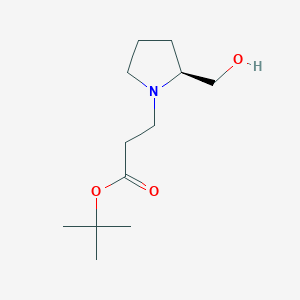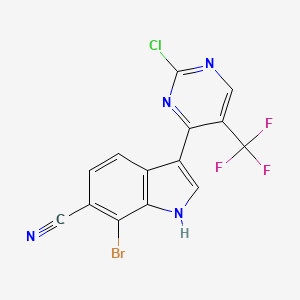
7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile is a complex organic compound that features a brominated indole core, a chlorinated pyrimidine ring, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 1H-indole, followed by the introduction of the pyrimidine ring through a series of coupling reactions. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction scalability.
化学反応の分析
Types of Reactions
7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form various quinoline derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield quinoline derivatives, while reduction of the nitrile group can produce primary amines.
科学的研究の応用
7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
類似化合物との比較
Similar Compounds
7-Bromo-1H-indole-6-carbonitrile: Lacks the pyrimidine and trifluoromethyl groups.
3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile: Lacks the bromine atom.
7-Bromo-3-(2-chloro-4-pyrimidinyl)-1H-indole-6-carbonitrile: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the bromine and chlorine atoms, along with the trifluoromethyl group, makes 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile unique. These functional groups can significantly influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C14H5BrClF3N4 |
|---|---|
分子量 |
401.57 g/mol |
IUPAC名 |
7-bromo-3-[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C14H5BrClF3N4/c15-10-6(3-20)1-2-7-8(4-21-12(7)10)11-9(14(17,18)19)5-22-13(16)23-11/h1-2,4-5,21H |
InChIキー |
APLTXWFPBXKHHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1C#N)Br)NC=C2C3=NC(=NC=C3C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


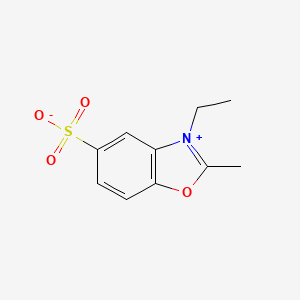
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)



![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)
![4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B13979915.png)
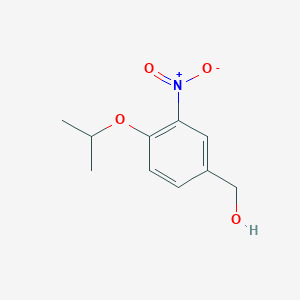

![7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13979923.png)


